molecular formula C7H15Cl B8755003 1-Chloro-2-methylhexane

1-Chloro-2-methylhexane

Cat. No.: B8755003
M. Wt: 134.65 g/mol
InChI Key: VVROFNMTCHTDES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-2-methylhexane (C₇H₁₅Cl) is a branched alkyl chloride with a molecular weight of 134.647 g/mol . Its structure features a chlorine atom at the terminal carbon (C1) and a methyl group at the adjacent carbon (C2), resulting in a chiral center (though stereochemistry is undefined in common preparations) . Key identifiers include:

  • IUPAC Name: this compound
  • ChemSpider ID: 456789
  • InChIKey: VVROFNMTCHTDES-UHFFFAOYSA-N
  • CAS RN: 86525-68-0

Chromatographic data from NIST reports a Kovats' retention index (RI) of 825.0 (non-polar column, isothermal conditions), indicating moderate volatility . The compound is frequently studied in organic reactions, particularly SN2 mechanisms, due to its steric environment .

Properties

Molecular Formula

C7H15Cl

Molecular Weight

134.65 g/mol

IUPAC Name

1-chloro-2-methylhexane

InChI

InChI=1S/C7H15Cl/c1-3-4-5-7(2)6-8/h7H,3-6H2,1-2H3

InChI Key

VVROFNMTCHTDES-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)CCl

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers and Homologs

The following compounds share the molecular formula C₇H₁₅Cl but differ in substituent positions or branching:

Compound Name Structure Description CAS RN InChIKey Key Properties
1-Chloro-2-methylhexane Chlorine at C1, methyl at C2 86525-68-0 VVROFNMTCHTDES-UHFFFAOYSA-N RI: 825.0 ; moderate SN2 reactivity
2-Chloro-2-methylhexane Chlorine and methyl at C2 (tertiary Cl) 4398-65-6 KBOBQLJBYKKAPN-UHFFFAOYSA-N Highly sterically hindered; low SN2 reactivity
1-Chloro-3-methylhexane Chlorine at C1, methyl at C3 Not provided Not available Reduced steric hindrance vs. 1-Cl-2-Me
1-Chloroheptane Linear structure (no branching) Not provided Not available Least hindered; highest SN2 reactivity

Key Observations :

  • Steric Effects : Branching near the chlorine atom significantly impacts reactivity. For example, 2-chloro-2-methylhexane (tertiary Cl) is ~100x less reactive in SN2 reactions than this compound (secondary Cl) due to increased steric hindrance .
  • Retention Indices : Linear or less-branched isomers (e.g., 1-chloroheptane) exhibit lower RIs, reflecting higher volatility, while branched isomers have higher RIs .

SN2 Reactivity Trends

A study comparing SN2 reactivity ranks compounds as follows (most to least reactive):

1-Chloroheptane (linear, minimal hindrance)

1-Chloro-3-methylhexane (methyl distant from Cl)

This compound (methyl adjacent to Cl)

2-Chloro-2-methylhexane (tertiary Cl)

This hierarchy underscores the inverse relationship between steric hindrance and SN2 reaction rates.

Chromatographic and Physical Properties

  • Boiling Points : Branched isomers (e.g., 2-chloro-2-methylhexane) likely have lower boiling points than linear analogs due to reduced surface area and weaker van der Waals forces.
  • Retention Indices: this compound’s RI of 825.0 suggests intermediate polarity, aligning with its branched yet non-cyclic structure .

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